2-difluoromethanesulfonyl-N-[(4-hydroxyoxan-4-yl)methyl]benzamide
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Overview
Description
2-((Difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a difluoromethylsulfonyl group and a hydroxytetrahydropyran moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-[(4-hydroxyoxan-4-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Difluoromethylsulfonyl Group: This step often involves the use of difluoromethyl sulfone reagents under specific conditions to ensure the correct attachment to the benzamide core.
Attachment of the Hydroxytetrahydropyran Moiety: This can be done through a nucleophilic substitution reaction, where the hydroxytetrahydropyran group is introduced to the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyran ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The difluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the benzamide core can produce primary amines.
Scientific Research Applications
2-((Difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-N-[(4-hydroxyoxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxytetrahydropyran moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
2-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)benzonitrile: This compound shares the hydroxytetrahydropyran moiety but lacks the difluoromethylsulfonyl group.
2,6-Difluoro-3-(4-hydroxytetrahydro-2H-pyran-4-yl)benzonitrile: This compound has a similar difluoromethylsulfonyl group but differs in the position of the hydroxytetrahydropyran moiety.
Uniqueness
The presence of both the difluoromethylsulfonyl group and the hydroxytetrahydropyran moiety in 2-difluoromethanesulfonyl-N-[(4-hydroxyoxan-4-yl)methyl]benzamide makes it unique
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5S/c15-13(16)23(20,21)11-4-2-1-3-10(11)12(18)17-9-14(19)5-7-22-8-6-14/h1-4,13,19H,5-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPOOQRISKABHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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